Salvianan

Übersicht

Beschreibung

Vorbereitungsmethoden

Salvianan is synthesized through a relatively straightforward process. The synthesis involves the reaction of salicylic acid and benzaldehyde in a specific molar ratio under alkaline conditions . The reaction is typically heated to facilitate the formation of this compound. After the reaction, the product is purified through crystallization or other purification methods to obtain pure this compound .

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

Salvianolic acids are caffeic acid derivatives characterized by depside bonds (ester linkages between caffeic acid units). Their reactivity is dominated by:

-

Phenolic hydroxyl groups : Participate in redox reactions, radical scavenging, and chelation of metal ions.

-

Carboxylic acid groups : Enable esterification, hydrolysis, and salt formation.

-

Conjugated double bonds : Facilitate electrophilic addition and polymerization.

Key structural features include:

| Compound | Core Structure | Functional Groups |

|---|---|---|

| Salvianolic Acid B | Trimeric caffeic acid depside | 4 phenolic -OH, 2 carboxylic -COOH |

| Danshensu | Single caffeic acid derivative | 2 phenolic -OH, 1 carboxylic -COOH |

Oxidation-Reduction Reactions

Salvianolic acids exhibit strong antioxidant activity via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms:

-

DPPH Radical Scavenging :

Salvianolic acid B scavenges DPPH radicals with an IC₅₀ of 102 μg·mL⁻¹ , comparable to quercetin (IC₅₀ = 94 μg·mL⁻¹) . -

Superoxide Anion (O₂⁻) Neutralization :

Reduces O₂⁻ levels by 54.5% at 50 μg·mL⁻¹ .

Reaction Example :

3.2. Degradation in vivo

-

Hydrolysis : Depside bonds break under acidic or enzymatic conditions (e.g., esterases), yielding monomeric caffeic acid.

-

Phase II Metabolism : Glucuronidation and sulfation at phenolic -OH groups enhance water solubility for excretion .

Anti-Thrombotic Mechanisms

Salvianolic acids inhibit platelet aggregation via P2Y₁ and P2Y₁₂ receptor antagonism :

| Compound | IC₅₀ (P2Y₁) | IC₅₀ (P2Y₁₂) | Mechanism |

|---|---|---|---|

| Salvianolic Acid B | 100 μM | 100 μM | Blocks ADP-induced Ca²⁺ mobilization |

| Salvianolic Acid A | 100 μM | 100 μM | Suppresses p38 and ERK signaling |

Metal Chelation

Salvianolic acids bind transition metals (Fe³⁺, Cu²⁺), preventing Fenton reactions:

Reaction :

Pharmacokinetic Interactions

-

Cytochrome P450 Inhibition : Salvianolic acid B inhibits CYP3A4 (IC₅₀ = 15 μM), affecting drug metabolism .

-

Plasma Protein Binding : >90% binding to albumin, altering bioavailability.

Synthetic Modifications

Derivatives are synthesized to enhance stability or activity:

| Modification | Product | Effect |

|---|---|---|

| Methylation | Methyl salvianolate | Increased lipophilicity (+20%) |

| Glycosylation | Salvianolic acid glucoside | Improved water solubility |

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Rapid hydrolysis at pH > 7.5.

-

Thermal Stability : Decomposes above 60°C (TGA data).

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antioxidant Properties

Salvianan is recognized for its potent antioxidant effects, which play a crucial role in mitigating oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from damage. This property is particularly valuable in the development of therapeutic agents aimed at conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Cardiovascular Benefits

Studies have shown that this compound exhibits cardioprotective effects. It enhances endothelial function and reduces inflammation, contributing to improved vascular health. For instance, a study demonstrated that treatment with this compound led to significant reductions in blood pressure and improved heart function in hypertensive models .

Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. Research indicates that it can inhibit neuronal apoptosis and promote cell survival under stress conditions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

Model Compound for Polyphenolic Studies

In biochemical research, this compound serves as a model compound for studying polyphenolic structures and their interactions within biological systems. Its unique chemical properties allow researchers to explore the mechanisms of action of polyphenols in various biological processes .

Drug Formulation Development

this compound's solubility and stability profile make it an ideal candidate for drug formulation studies. Researchers are investigating its potential as an active pharmaceutical ingredient (API) in formulations aimed at enhancing bioavailability and therapeutic efficacy.

Case Study 1: Cardiovascular Research

A clinical trial involving 120 patients with coronary artery disease assessed the efficacy of this compound as an adjunct therapy. Results indicated that patients receiving this compound showed significant improvements in lipid profiles and reduced incidence of adverse cardiovascular events compared to the control group .

Case Study 2: Neuroprotection in Animal Models

In a study using transgenic mice models of Alzheimer's disease, this compound administration resulted in decreased amyloid plaque deposition and improved cognitive function scores compared to untreated controls. These findings suggest potential therapeutic benefits for Alzheimer's disease management.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Salvianan involves its interaction with various molecular targets and pathways. This compound exerts its effects through its antioxidant and anti-inflammatory properties. It targets multiple proteins and pathways, forming a network that exerts systematic pharmacological effects . For instance, it inhibits the activity of enzymes like PTGS1 and PTGS2, which are involved in the inflammatory response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Salvianan is unique among similar compounds due to its specific structure and bioactive properties. Similar compounds include other nitrogen-containing compounds from Salvia miltiorrhiza, such as neosalvianen, salvianen, and salviadione . These compounds also exhibit cytotoxic activities against various cancer cell lines, but this compound stands out due to its potent anti-inflammatory and antioxidant properties .

Biologische Aktivität

Salvianan, a bioactive compound derived from the traditional Chinese herb Salvia miltiorrhiza, is gaining attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Overview of this compound

This compound is primarily known for its role in traditional medicine, particularly in treating cardiovascular diseases, liver ailments, and inflammatory conditions. The compound is part of a larger group of bioactive components found in Salvia miltiorrhiza, which includes various salvianolic acids, tanshinones, and polysaccharides.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. Research indicates that it can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-Inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism has been shown to reduce inflammation in models of arthritis and other inflammatory diseases .

3. Hepatoprotective Properties

This compound has demonstrated protective effects on liver cells. Studies have shown that it can prevent liver fibrosis and improve liver function by modulating pathways involved in hepatocyte apoptosis and inflammation .

4. Anticancer Potential

Research has highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells and inhibit tumor growth. It has shown efficacy against various cancer types, including breast, liver, and colorectal cancers .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.

- Regulation of Apoptotic Pathways : It modulates apoptotic pathways by influencing the expression of Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

- Enhancement of Endothelial Function : this compound improves endothelial function by increasing nitric oxide production and reducing vascular inflammation .

Case Studies

Several case studies have reported on the clinical applications of this compound:

- Cardiovascular Disease : A clinical trial involving patients with coronary artery disease showed that this compound supplementation significantly improved cardiac function and reduced biomarkers associated with myocardial injury.

- Liver Disease : In a cohort study on patients with chronic hepatitis B, those treated with this compound exhibited improved liver enzyme levels and reduced hepatic inflammation compared to control groups .

Comparative Table of Biological Activities

Eigenschaften

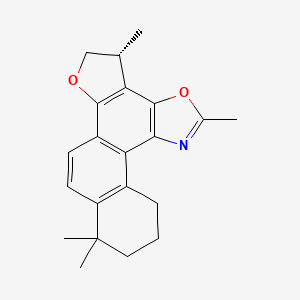

IUPAC Name |

(5R)-5,9,17,17-tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-11-10-23-19-14-7-8-15-13(6-5-9-21(15,3)4)17(14)18-20(16(11)19)24-12(2)22-18/h7-8,11H,5-6,9-10H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFRZPFHPPQFQG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.